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molecular formula C7H7N3S B8573104 3,4-Diaminophenyl thiocyanate CAS No. 54029-68-4

3,4-Diaminophenyl thiocyanate

Cat. No. B8573104
M. Wt: 165.22 g/mol
InChI Key: JVSORZTZKODIJB-UHFFFAOYSA-N
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Patent
US04072696

Procedure details

4 G. of 1-amino-2-nitro-4-thiocyanatobenzene is suspended in 12 ml. concentrated hydrochloric acid and cooled to about -40° C. A solution of 24 g. stannous chloride in 12 ml. concentrated hydrochloric acid is added. The mixture is allowed to warm slowly to room temperature and after 20 minutes the product is filtered off and washed with 24 ml. 6N hydrochloric acid. The salt is dissolved in water, treated with potassium bicarbonte, and the mixture extracted with chloroform. Evaporation of the chloroform extracts followed by crystallization of the crude product from benzene yields pure 1,2-diamino-4-thiocyanatobenzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
stannous chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][C:9]#[N:10])=[CH:4][C:3]=1[N+:11]([O-])=O.Cl>>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][C:9]#[N:10])=[CH:4][C:3]=1[NH2:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C=C1)SC#N)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
stannous chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with 24 ml
DISSOLUTION
Type
DISSOLUTION
Details
The salt is dissolved in water
ADDITION
Type
ADDITION
Details
treated with potassium bicarbonte
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with chloroform
CUSTOM
Type
CUSTOM
Details
Evaporation of the chloroform
CUSTOM
Type
CUSTOM
Details
extracts followed by crystallization of the crude product from benzene

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=C1)SC#N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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